molecular formula C19H21N3O3 B2901388 N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1251698-06-2

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2901388
CAS No.: 1251698-06-2
M. Wt: 339.395
InChI Key: IWOVEAGLZUWJJE-UHFFFAOYSA-N
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Description

N-[(4-Phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide is a synthetic organic compound characterized by a central ethanediamide (oxalamide) linker connecting two distinct moieties: a 4-phenyloxan-4-ylmethyl group and a pyridin-3-yl group. The pyridin-3-yl group introduces aromaticity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(18(24)22-16-7-4-10-20-13-16)21-14-19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOVEAGLZUWJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation. The pyridine moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide are compared below with analogous compounds from the literature.

Structural Analogues with Pyridinyl and Amide Functionalities

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Functional Groups Melting Point (°C) Biological Activity (Reported) References
Target Compound : this compound Ethanediamide linker, tetrahydropyran (4-phenyl), pyridin-3-yl ~351.4 (calculated) Amide, ether, pyridine Not reported Hypothesized enzyme inhibition N/A
Chidamide () Acrylamido linker, benzamide, pyridin-3-yl, fluorophenyl 390.42 Amide, acrylamide, pyridine, fluoroarene Not reported HDAC inhibitor (approved drug)
4d () Thiazole core, benzamide (3,4-dichloro), pyridin-3-yl, morpholinomethyl 503.41 Amide, thiazole, morpholine, pyridine Not reported Potential antimicrobial/anticancer
N-(4-(Pyridin-3-yl)phenyl)acetamide () Acetamide linker, pyridin-3-yl, phenyl 212.25 Amide, pyridine Not reported Intermediate for drug synthesis
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide () Benzamide, pyridin-4-ylmethyl, methylphenyl 318.38 Amide, pyridine, benzene Not reported Not reported

Key Structural Comparisons

  • Linker Diversity: The ethanediamide linker in the target compound differs from the acrylamido linker in chidamide () and the single amide bond in compounds like 4d () and N-(4-(pyridin-3-yl)phenyl)acetamide ().
  • Heterocyclic Moieties : The tetrahydropyran (oxan) ring in the target compound contrasts with the thiazole ring in 4d () and the morpholine/piperazine groups in other analogues. Saturated oxygen-containing rings (e.g., oxan) may improve metabolic stability compared to nitrogen-containing heterocycles .
  • Pyridine Substitution : The pyridin-3-yl group in the target compound is analogous to that in chidamide () but differs from pyridin-4-yl derivatives (). Pyridin-3-yl’s meta-substitution pattern may influence binding orientation in enzymatic pockets .

Physicochemical Properties

  • Lipophilicity : The 4-phenyloxan group in the target compound likely increases logP compared to simpler pyridinyl acetamides (). This could enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen-Bonding Capacity : The ethanediamide linker provides two hydrogen-bond acceptors (carbonyl groups), surpassing the single amide in compounds like 4d (). This feature may improve target affinity .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, which includes a pyridine moiety and an oxane derivative, suggests possible interactions with biological targets, particularly in the context of drug development.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : Some derivatives of this compound have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Research has indicated that certain compounds in this class may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Anticancer Studies

A study conducted on a series of N-substituted pyridine derivatives demonstrated significant anticancer activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound led to a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 15 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
A54914Cell cycle arrest at G1 phase

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of this compound. For instance, substituents on the phenyl ring have been shown to influence both potency and selectivity towards different biological targets.

  • Structure-Activity Relationship (SAR) : Variations in the alkyl chain length and functional groups attached to the pyridine ring significantly affect the compound's efficacy and safety profile.
  • Mechanistic Insights : Studies utilizing flow cytometry and Western blot analysis have elucidated that the compound activates caspase pathways leading to programmed cell death in cancer cells, while also modulating inflammatory cytokines in microbial infections.

Q & A

Q. What are the key considerations in designing a synthetic route for N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide?

  • Methodological Answer: Focus on protecting sensitive functional groups (e.g., amides, pyridinyl rings) during synthesis. Use orthogonal protecting strategies for the ethanediamide backbone and aromatic substituents. Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like hydrolysis of the oxan ring or undesired cyclization. For example, highlights the importance of reagent selection to preserve reactive sites in structurally similar thieno-pyrazole derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Employ a combination of NMR (1H, 13C, 2D-COSY for connectivity), HRMS (to verify molecular formula), and IR spectroscopy (to confirm amide C=O stretches). Compare spectral data with structurally analogous compounds, such as N'-[(2H-1,3-benzodioxol-5-yl)methyl] derivatives, where NMR confirmed regiochemistry of fused rings .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide and pyridinyl motifs, which are common in ATP-binding site interactions. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. suggests similar pyridazinyl acetamides are screened against cancer cell lines (e.g., MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Methodological Answer: Systematically modify substituents on the oxan and pyridinyl rings. For example:
  • Replace the 4-phenyl group on the oxan ring with electron-withdrawing groups (e.g., -CF3) to assess effects on metabolic stability.
  • Introduce methyl or methoxy groups on the pyridinyl ring to probe steric/electronic influences.
    demonstrates SAR workflows for biamide derivatives, where trifluoromethyl groups enhanced lipophilicity and target engagement .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Conduct comparative assays under standardized conditions (e.g., cell line provenance, assay buffers). Validate target specificity using CRISPR-knockout models or competitive binding assays. For example, highlights discrepancies in thieno-pyrimidinone analogs due to off-target effects, resolved via proteome-wide affinity profiling .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • Methodological Answer: Use molecular dynamics (MD) to predict solubility and membrane permeability, focusing on the ethanediamide linker’s flexibility. Apply QSAR models to correlate logP and polar surface area with bioavailability. notes that trifluoromethyl groups in pyrimidine derivatives improved metabolic stability via in silico ADMET profiling .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

  • Methodological Answer: Use LC-HRMS/MS with collision-induced dissociation (CID) to identify hydrolytic or oxidative degradation pathways. For example, used LC-MS to track imidazolyl-pyridazinyl acetamide decomposition under acidic conditions, revealing thioether bond cleavage as a major pathway .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer: Re-examine solvent purity (e.g., deuterated solvent lot variations) and calibration standards. Perform variable-temperature NMR to detect conformational equilibria. resolved discrepancies in benzodioxolylmethyl derivatives by identifying rotameric forms of the ethanediamide group .

Q. Why might biological activity vary between enantiomers or polymorphs?

  • Methodological Answer: Separate enantiomers via chiral HPLC or crystallography (e.g., ’s use of X-ray diffraction for pyridin-2-amine derivatives) . Test polymorphs in parallel assays; found hydroxyethyl substituents in 4-hydroxyphenylglycine analogs exhibited stereospecific receptor binding .

Tables for Key Comparisons

Structural Analog Key Modification Impact on Activity Source
N'-[3-(methylsulfanyl)phenyl] derivativesMethylsulfanyl group on phenylEnhanced CYP450 inhibition
Thieno[2,3-d]pyrimidin-3-yl acetamidesOxadiazolyl substituentImproved anticancer potency (IC50 < 1 µM)
Pyrido[2,3-d]pyrimidine derivativesTrifluoromethyl groupIncreased metabolic half-life (t1/2 > 6h)

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